6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrFNO/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)3-4-10/h1-2H,3-4H2,(H,13,14) |
InChI Key |
JUMSBROOONOKFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C(=C(C=C3)Br)F)NC2=O |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Substrate Preparation : A solution of 7-fluoro-6-bromoindolin-2-one (1.0 equiv) in anhydrous DMF is treated with trimethylsulfoxonium iodide (1.2 equiv) and potassium tert-butoxide (1.5 equiv) at 0°C under argon.
-
Cyclopropanation : The reaction is warmed to room temperature and stirred for 12 hours.
-
Workup : The mixture is quenched with saturated NHCl, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether:ethyl acetate = 3:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12–14 hours |
| Key Intermediate | 7-Fluoro-6-bromoindolin-2-one |
| Purification Method | Column chromatography |
This method is favored for its regioselectivity but requires strict anhydrous conditions to prevent ylide decomposition.
Halogenation-Cyclopropanation Tandem Approach
A sequential halogenation and cyclopropanation strategy leverages Ullmann coupling and Friedel-Crafts acetylation to install substituents prior to ring closure.
Procedure
-
Bromination : 7-Fluoroindolin-2-one is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 60°C for 4 hours to yield 6-bromo-7-fluoroindolin-2-one.
-
Cyclopropanation : The brominated intermediate undergoes Friedel-Crafts acetylation with acetyl chloride (1.5 equiv) and AlCl (2.0 equiv) in dichloromethane, followed by cyclopropanation using diethylzinc (3.0 equiv) and CHI (2.5 equiv) at −20°C.
Key Data
| Parameter | Value |
|---|---|
| Bromination Yield | 85% |
| Cyclopropanation Yield | 63% |
| Total Yield | 53.6% |
| Critical Reagents | NBS, AlCl, CHI |
This route is scalable but limited by the handling of pyrophoric diethylzinc and moisture-sensitive AlCl.
Biocatalytic Asymmetric Synthesis
Recent advances in biocatalysis utilize engineered myoglobin variants to achieve enantioselective cyclopropanation.
Procedure
-
Diazo Precursor Synthesis : 6-Bromo-7-fluoroindole-2-diazoacetamide is prepared via diazo transfer using p-acetamidobenzenesulfonyl azide (0.9 equiv) and EtN (2.0 equiv) in MeCN.
-
Enzymatic Cyclopropanation : The diazo compound (10 mM) is incubated with Fe(II)-myoglobin (5 mol%) in phosphate buffer (pH 7.4) at 25°C for 24 hours.
-
Oxidation : The spirocyclopropane intermediate is oxidized to the ketone using MnO (3.0 equiv) in dichloromethane.
Key Data
| Parameter | Value |
|---|---|
| Enzymatic Yield | 89% |
| ee | 98% |
| Oxidation Yield | 92% |
| Total Yield | 81.9% |
This method offers superior enantiocontrol but requires specialized enzyme engineering and optimization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantioselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Corey-Chaykovsky | 68–75 | Moderate | High | Moisture sensitivity |
| Halogenation-Tandem | 53.6 | None | Moderate | Pyrophoric reagents |
| Biocatalytic | 81.9 | High (ee >98%) | Low | Enzyme availability |
Optimization Strategies
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
Chemistry
6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one serves as a building block for synthesizing more complex molecules. Its unique spirocyclic structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
The compound's structural features make it an attractive candidate for studying biological interactions. Research indicates potential applications in:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against human colorectal cancer cells (HCT116) and breast cancer cells (H630R1) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 4 |
| HCT15 | 10 |
| H630R1 | 5 |
The mechanism of action appears to involve the disruption of microtubule dynamics, crucial for cell division, thereby inducing apoptosis in cancer cells.
Medicine
The pharmacological properties of this compound are under investigation for potential therapeutic applications. Its ability to modulate biological pathways suggests it could serve as a lead compound for developing new drugs targeting various diseases.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on colorectal cancer cell lines revealed its ability to inhibit cell proliferation effectively. The research indicated that the compound could destabilize microtubules, leading to reduced cell viability and increased apoptosis rates compared to control groups .
Case Study 2: Mechanistic Studies
Further investigations into the compound's mechanism of action highlighted its interaction with specific molecular targets involved in cell cycle regulation. The presence of bromine enhances the binding affinity to β-tubulin, leading to alterations in microtubule dynamics and subsequent effects on cell growth .
Mechanism of Action
The mechanism of action of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers
Positional isomerism in bromo- and fluoro-substituted derivatives critically impacts physicochemical and biological properties:
Impact of Substituent Positioning :
- Electron Effects : Bromine (electron-withdrawing) and fluorine (moderately electron-withdrawing) alter electron density on the indole ring, influencing nucleophilic/electrophilic reactivity .
- Steric Effects : Fluorine at 7' (target compound) vs. 4' or 5' (analogues) affects spatial interactions with biological targets.
Substituent Variations
Halogen-Free Analogues
- 6'-Fluorospiro[...]-2'-one : Lacks bromine; molecular weight drops to 177.18 g/mol. Reduced halogenation may lower lipophilicity and alter pharmacokinetics .
- 6'-Methylspiro[...]-2'-one: Replaces halogens with a methyl group (C₁₁H₁₁NO₂, MW 189.22). Increased hydrophobicity but reduced electronic effects .
Ring Size Variations
- 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one: Cyclopentane replaces cyclopropane (C₁₂H₁₂BrNO, MW 266.14).
Biological Activity
6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic indolinone derivative characterized by its unique molecular structure, which includes a cyclopropane ring fused to an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
The molecular formula of this compound is C10H7BrFNO, with a molecular weight of 256.07 g/mol. The presence of bromine and fluorine atoms in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | C10H7BrFNO |
| Molecular Weight | 256.07 g/mol |
| CAS Number | 1935322-93-2 |
Antimicrobial Activity
Antimicrobial properties have also been observed in structurally related compounds. For example, certain spirocyclic derivatives have shown effectiveness against various bacterial strains and fungi. Investigations into the mechanism of action often reveal that these compounds disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .
Antiviral Activity
The antiviral potential of spirocyclic indolinones has been explored in several studies. Compounds with similar structures have exhibited activity against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV), primarily through inhibition of viral replication processes . Although specific data on this compound is scarce, the promising results from related compounds suggest avenues for further research into its antiviral efficacy.
Understanding the mechanism of action is crucial for developing effective therapeutic agents. The interactions of this compound with biological targets may involve:
- Enzyme Inhibition : Compounds may act as inhibitors of enzymes critical for cancer cell proliferation or viral replication.
- Cell Signaling Modulation : They may influence pathways that regulate apoptosis and cell cycle progression.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibiting key enzymes involved in cell proliferation |
| Cell Signaling Modulation | Altering pathways that control apoptosis |
Q & A
Q. Advanced
- Electron-withdrawing effects : Bromo (σp ~0.86) and fluoro (σp ~0.78) groups increase electrophilicity of the indolinone ring, enhancing reactivity toward nucleophiles (e.g., in SNAr reactions) .
- Ring strain : Cyclopropane’s angle strain (~60°) synergizes with halogen electronegativity, polarizing C-Br/C-F bonds and facilitating ring-opening under basic conditions .
- Computational modeling : DFT studies predict substituent effects on HOMO/LUMO gaps, guiding rational design of derivatives .
What in vitro assays evaluate the bioactivity of this compound?
Q. Basic
- Anticancer screening : MTT assays against panels (e.g., DU-145, HeLa, A-549) to determine IC50 values .
- Antiviral testing : HIV-1 RT inhibition assays, comparing activity to analogs like 5'-chloro-spiro derivatives .
- Enzyme inhibition : CDK8 inhibition assays using kinase profiling platforms to assess therapeutic potential .
How can mechanistic studies elucidate interactions with biological targets?
Q. Advanced
- Molecular docking : Simulates binding to CDK8’s ATP-binding pocket, identifying halogen-dependent hydrophobic interactions .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for target proteins .
- Metabolite profiling : LC-MS/MS tracks metabolic stability and identifies reactive intermediates in hepatic microsomes .
How do solvent and pH affect stability during storage?
Q. Advanced
- Solvent choice : Anhydrous DMSO or THF minimizes hydrolysis of the cyclopropane ring. Aqueous buffers (pH 7.4) accelerate degradation via ring-opening .
- Light sensitivity : UV/Vis spectroscopy monitors photodegradation; amber vials and inert atmospheres (N2) are recommended .
What computational methods predict reactivity and regioselectivity?
Q. Advanced
- DFT calculations : B3LYP/6-31G* models predict regioselectivity in electrophilic substitution (e.g., bromination at C6' vs. C5') .
- Molecular dynamics (MD) : Simulates solvation effects on transition states, guiding solvent selection for reactions .
How can contradictory bioactivity data between analogs be resolved?
Q. Advanced
- SAR studies : Systematic variation of substituents (e.g., Br vs. NO2 at C6') identifies critical pharmacophores .
- Crystallography : Resolves binding mode discrepancies (e.g., halogen bonding vs. steric hindrance) in target complexes .
- Meta-analysis : Compares IC50 datasets across cell lines to control for assay-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
